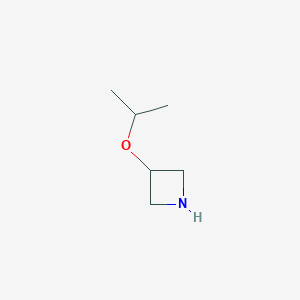

3-Isopropoxyazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)8-6-3-7-4-6/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOPXZDLCMWTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680042 | |

| Record name | 3-[(Propan-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871791-79-6 | |

| Record name | 3-[(Propan-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Isopropoxyazetidine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isopropoxyazetidine, a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability. The 3-isopropoxy substitution offers a specific modification that can influence lipophilicity and molecular interactions. This document details the chemical structure, core properties, a robust synthetic pathway from commercially available precursors, and predicted spectroscopic data for this compound. Furthermore, it explores the reactivity of the azetidine ring and the potential applications of this compound in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability, enhanced solubility, and reduced off-target activity when replacing more traditional saturated heterocycles like pyrrolidine or piperidine. The strategic functionalization of the azetidine ring allows for the fine-tuning of a molecule's properties to optimize its drug-like characteristics. 3-Substituted azetidines, in particular, are of significant interest as they introduce diverse functionalities that can engage with biological targets and modulate pharmacokinetic profiles. This compound serves as a key building block in this context, offering a balance of polarity and lipophilicity that can be advantageous in designing molecules with improved brain penetration and oral bioavailability. This guide will delve into the specific attributes of this compound, providing a foundational understanding for its application in research and development.

Chemical Properties and Structure of this compound

This compound is a substituted azetidine derivative with an isopropoxy group at the 3-position of the heterocyclic ring. It is often supplied and handled as its hydrochloride salt to improve stability and ease of handling.

Core Chemical Structure

The structure of this compound is characterized by the strained four-membered azetidine ring, which influences its conformational preferences and reactivity. The isopropoxy group introduces a lipophilic character while the nitrogen atom provides a site for further functionalization and potential salt formation.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 871791-79-6 | 871657-49-7 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol |

| Appearance | - | Pale yellow hygroscopic powder |

| Purity | - | ≥ 97% |

| Storage | - | Store at 0-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. This involves a Williamson ether synthesis to introduce the isopropoxy group, followed by the deprotection of the Boc (tert-butoxycarbonyl) group.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Williamson Ether Synthesis of N-Boc-3-isopropoxyazetidine

The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated for nucleophilic substitution. A common and effective strategy is to deprotonate the alcohol with a strong base to form an alkoxide, which then reacts with an isopropyl halide.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Iodopropane or 2-bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add 2-iodopropane (1.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-Boc-3-isopropoxyazetidine.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the hydroxyl group of the sterically hindered N-Boc-3-hydroxyazetidine.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.

-

2-Iodopropane: Iodide is an excellent leaving group, promoting a faster reaction rate compared to bromide or chloride.

Step 2: Deprotection of N-Boc-3-isopropoxyazetidine

The Boc protecting group is acid-labile and can be readily removed under acidic conditions to yield the free amine.

Materials:

-

N-Boc-3-isopropoxyazetidine

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-isopropoxyazetidine (1 equivalent) in 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the this compound hydrochloride salt.

-

Collect the solid by filtration and dry under vacuum.

Causality Behind Experimental Choices:

-

4 M HCl in Dioxane: This is a common and effective reagent for Boc deprotection. The anhydrous conditions prevent unwanted side reactions. The use of a pre-made solution ensures accurate stoichiometry of the acid.

-

Trifluoroacetic Acid (TFA): An alternative strong acid that can be used, typically in a solvent like DCM. The excess TFA and DCM can be removed by rotary evaporation.

-

Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt, which is typically insoluble in ether.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.20 | m | 1H | CH (azetidine ring) |

| ~ 3.80 | m | 1H | CH (isopropyl group) |

| ~ 3.60 | t | 2H | CH₂ (azetidine ring) |

| ~ 3.10 | t | 2H | CH₂ (azetidine ring) |

| ~ 1.15 | d | 6H | 2 x CH₃ (isopropyl group) |

Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70.0 | CH (azetidine ring) |

| ~ 68.0 | CH (isopropyl group) |

| ~ 50.0 | CH₂ (azetidine ring) |

| ~ 22.0 | CH₃ (isopropyl group) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

| 2850 - 2980 | Strong | C-H stretch (aliphatic) |

| 1050 - 1150 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the azetidine ring.

| m/z | Possible Fragment |

| 115 | [M]⁺ |

| 100 | [M - CH₃]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 57 | [C₃H₅N]⁺ |

| 43 | [C₃H₇]⁺ |

Reactivity and Applications in Drug Discovery

Reactivity of the Azetidine Nitrogen

The nitrogen atom in this compound is a secondary amine and therefore nucleophilic. It readily undergoes reactions typical of secondary amines, such as:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. This is a common strategy for incorporating the azetidine moiety into a larger molecule.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Caption: Key reactions of the this compound nitrogen.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of novel drug candidates. Its incorporation can lead to:

-

Improved CNS Penetration: The balance of lipophilicity from the isopropoxy group and the polarity of the azetidine nitrogen can be tuned to optimize blood-brain barrier permeability. Several patents for azetidine derivatives indicate their potential for treating CNS disorders.[1][2]

-

Enhanced Metabolic Stability: The strained azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible ring systems.

-

Increased Solubility: The nitrogen atom of the azetidine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the parent molecule.

-

Novel Chemical Space: The unique three-dimensional structure of the azetidine scaffold allows for the exploration of new chemical space and the development of compounds with novel intellectual property.

While specific drugs containing the this compound fragment are not yet on the market, the broader class of 3-alkoxyazetidines is actively being explored in various therapeutic areas. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery programs.

Safety and Handling

This compound hydrochloride is a hygroscopic powder and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, and insights into its reactivity and potential applications. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the strategic use of functionalized azetidines like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- Use of a compound of formula (I) wherein R<1> is aryl; and R<2>, R<3>, R<4>, R<5> and R<6> which may be the same or different are selected from H, alkyl and aryl, or a pharmaceutically acceptable salt or prodrug thereof, in the manufacture of a medicament for neuroprotection in a subject or for the treatment of cerebral ischaemia, central nervous system injury or eye diseases.

-

WO/2023/214119 AZETIDINE COMPOUNDS, PHARMACEUTICAL COMPOSITIONS THEREOF, PREPARATION METHODS AND THEIR USES IN THE TREATMENT OF CNS DISORDERS. WIPO Patentscope. [Link]

-

Azetidine and piperidine compounds useful as PDE10 inhibitors. Eureka | Patsnap. [Link]

-

3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Wiley Online Library. [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

- US9139593B2 - Azetidine compounds, compositions and methods of use.

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

New azetidine derivatives, pharmaceutical compositions and uses thereof. Patsnap Eureka. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

A Brønsted Acidic Deep Ectectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

CASPRE - 13C NMR Predictor. CASPRE. [Link]

-

Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]

-

A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

-

13C NMR predictor. virtual Chemistry 3D. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]

-

Table of Characteristic IR Absorptions. Chem LibreTexts. [Link]

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

-

pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Organic Chemistry Portal. [Link]

-

Interpreting Infrared Spectra. Specac. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

-

ESI and MALDI mass spectrometry of large POSS oligomers. Polymer Science and Engineering : UMass Amherst. [Link]

-

Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

-

Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]

-

Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]

-

Medicinal Chemistry II | Thiazides, Loop Diuretics and Potassium Sparing Diuretics. YouTube. [Link]

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Isopropoxyazetidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Isopropoxyazetidine hydrochloride, a valuable building block in contemporary drug discovery. The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its unique three-dimensional geometry and its ability to confer desirable pharmacokinetic properties.[1][2][3] This document, intended for researchers, medicinal chemists, and process development scientists, details a logical and field-proven three-step synthetic sequence. The narrative emphasizes the causality behind experimental choices, providing a self-validating framework for the synthesis and characterization of the target compound.

Introduction: The Strategic Value of the Azetidine Moiety

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in pharmaceutical research. Its inherent ring strain imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[2] Furthermore, the non-planar structure of the azetidine ring allows for the exploration of novel chemical space, often leading to improvements in metabolic stability, aqueous solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties.[3] The 3-substituted azetidine motif, in particular, is a key component in a number of clinically approved drugs and late-stage clinical candidates.[1] this compound hydrochloride serves as a versatile intermediate, enabling the introduction of a key pharmacophoric element in the design of novel therapeutics, especially in the realm of neurological disorders.[4]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound hydrochloride can be logically approached through a three-stage process, commencing with a commercially available and well-characterized starting material, N-Boc-3-hydroxyazetidine.

Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

A detailed, scalable procedure has been reported in the patent literature. [5]

Stage 2: Synthesis of N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis

The introduction of the isopropoxy group is achieved through a Williamson ether synthesis. The choice of base and solvent is critical for the success of this S(_N)2 reaction. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is preferred to enhance the nucleophilicity of the alkoxide. [1]A moderately strong base like sodium hydride is effective for deprotonation.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-isopropoxyazetidine.

Stage 3: Synthesis of this compound Hydrochloride (Boc Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt. A solution of hydrogen chloride in an organic solvent like dioxane or methanol is typically employed for this transformation. [1] Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq.) in a 4 M solution of HCl in 1,4-dioxane (10 volumes).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

-

Purification: Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration. Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a solid.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are predicted based on the structure and analysis of similar compounds. [3] Table 1: Physicochemical and Spectroscopic Data for this compound Hydrochloride

| Property | Predicted Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, D₂O) δ (ppm) | 4.60-4.52 (m, 1H), 4.40-4.28 (m, 2H), 4.15-4.05 (m, 2H), 3.85 (sept, J = 6.1 Hz, 1H), 1.20 (d, J = 6.1 Hz, 6H) |

| ¹³C NMR (101 MHz, D₂O) δ (ppm) | 71.2, 68.5, 50.8 (2C), 21.5 (2C) |

| Mass Spec (ESI+) m/z | 116.1 [M+H]⁺ |

Safety and Handling

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. [7]

-

Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

-

2-Bromopropane: A flammable and toxic liquid.

-

HCl in Dioxane: A corrosive and flammable solution.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound hydrochloride. The strategy leverages robust and well-understood chemical transformations, ensuring high yields and purity of the final product. This versatile building block is poised for broad application in the synthesis of novel therapeutic agents, and this guide provides the necessary framework for its successful implementation in a research and development setting.

References

-

MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

Sparrow. (2025). What are the safety precautions when handling azetidine?. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]

-

Chem-Impex. (n.d.). 3-Isopropoxy-azetidine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Applications of this compound Hydrochloride in Chemistry. [Link]

- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

3-Isopropoxyazetidine: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small Rings in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue drug candidates with desirable physicochemical and pharmacological properties. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, often leading to improved metabolic stability, enhanced solubility, and novel intellectual property.[1] This guide focuses on a particularly valuable derivative: 3-isopropoxyazetidine. The introduction of the isopropoxy group at the 3-position of the azetidine ring provides a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.

This technical guide will provide a comprehensive overview of this compound as a building block, from its synthesis and functionalization to its strategic application in drug design, supported by experimental protocols and an analysis of its impact on key drug-like properties.

The Strategic Advantage of the this compound Moiety

The utility of this compound in medicinal chemistry stems from the synergistic contribution of the azetidine ring and the 3-isopropoxy substituent. This combination offers several key advantages:

-

Metabolic Stability: The azetidine ring is known to be more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocycles like piperidine.[1] This increased stability can lead to a longer in vivo half-life and improved drug exposure.

-

Physicochemical Properties: The isopropoxy group can favorably modulate a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and off-target effects. The ether oxygen can also act as a hydrogen bond acceptor, potentially improving aqueous solubility and target engagement.[1]

-

Three-Dimensionality and Novel Chemical Space: As a non-planar, rigid scaffold, this compound allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of aromatic-rich compounds. This can lead to improved target selectivity and reduced off-target toxicity.

-

Bioisosteric Replacement: The 3-alkoxyazetidine motif can be considered a "stretched" or non-classical bioisostere of other common heterocyclic rings in medicinal chemistry, such as morpholine. This substitution can maintain or improve biological activity while altering physicochemical properties to overcome liabilities associated with the original scaffold.

Synthesis of the this compound Core

The synthesis of this compound typically begins with the commercially available precursor, N-Boc-3-hydroxyazetidine. The key transformation is the O-alkylation of the hydroxyl group. Two common and effective methods for this are the Williamson ether synthesis and the Mitsunobu reaction.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. In this case, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the Williamson Ether Synthesis of N-Boc-3-isopropoxyazetidine.

Experimental Protocol: Synthesis of N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

-

2-Iodopropane or 2-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.

-

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is another effective method for converting alcohols to ethers, particularly when SN2 reactions are sluggish. This reaction proceeds with an inversion of stereochemistry if the alcohol is chiral.

Experimental Protocol: Synthesis of N-Boc-3-isopropoxyazetidine via Mitsunobu Reaction

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Isopropanol

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.

-

Deprotection of the Boc Group

Once N-Boc-3-isopropoxyazetidine is synthesized, the Boc protecting group can be readily removed under acidic conditions to yield the free amine, which is then ready for further functionalization.

Experimental Protocol: Boc Deprotection of N-Boc-3-isopropoxyazetidine

-

Materials:

-

N-Boc-3-isopropoxyazetidine

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

-

Procedure:

-

Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound hydrochloride.

-

N-Functionalization of the this compound Core

The secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents, allowing for the exploration of chemical space and the optimization of drug-like properties. Common N-functionalization reactions include N-alkylation and N-acylation.

N-Alkylation

N-alkylation introduces alkyl groups onto the azetidine nitrogen, which can influence the compound's polarity, lipophilicity, and metabolic stability.

Diagram of the N-Alkylation Workflow:

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Benzylation of this compound

-

Materials:

-

This compound hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile

-

-

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

N-Acylation

N-acylation introduces an amide bond, which is a key functional group in many pharmaceuticals. This can be achieved using various acylating agents.

Experimental Protocol: N-Acylation of this compound with an Acid Chloride

-

Materials:

-

This compound hydrochloride

-

Benzoyl chloride

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Impact on Physicochemical Properties: A Data-Driven Perspective

The true value of a building block is demonstrated through its predictable impact on the properties of the final molecule. While extensive quantitative data for this compound itself is emerging, we can draw valuable insights from related azetidine derivatives and general principles of medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| pKa (conjugate acid) | 9.0 - 10.0 | Computational prediction |

| cLogP | 0.5 - 1.0 | Computational prediction |

Note: These are estimated values and can vary depending on the prediction software and the specific salt form. The pKa of the azetidine nitrogen is expected to be slightly lower than that of larger cyclic amines like piperidine due to ring strain.[1] The calculated LogP suggests that the this compound fragment itself has a favorable balance of hydrophilicity and lipophilicity.

Case Studies in Drug Discovery

While specific clinical candidates containing the this compound moiety are not yet widely disclosed in the public domain, numerous patent applications from major pharmaceutical companies highlight its use in the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The frequent appearance of this scaffold in recent patent literature underscores its value to medicinal chemists in their quest for new drug entities.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust, three-dimensional azetidine core with a property-modulating isopropoxy group makes it an attractive scaffold for the design of novel therapeutics. The synthetic routes to this building block and its subsequent functionalization are well-established and amenable to library synthesis for lead optimization. As the drive for drug candidates with improved physicochemical and pharmacokinetic profiles continues, the strategic incorporation of this compound is poised to play an increasingly important role in the future of drug discovery.

References

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.

Sources

Spectroscopic Data of 3-Isopropoxyazetidine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Isopropoxyazetidine, a saturated N-heterocycle of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule, this document synthesizes information from structurally related analogues and fundamental spectroscopic principles to offer a robust, predictive dataset. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, characterization, and application of novel azetidine-based compounds.

Molecular Structure and Properties

This compound consists of a four-membered azetidine ring substituted at the 3-position with an isopropoxy group. The presence of the strained azetidine ring and the ether linkage imparts distinct chemical and physical properties that are reflected in its spectroscopic signatures.

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol

-

CAS Number: 186548-13-2 (for the hydrochloride salt)

The structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of similar azetidine derivatives and established chemical shift principles.[1][2]

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the isopropoxy group protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the ring strain of the azetidine moiety.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH (isopropoxy) | 3.8 - 4.2 | septet | 1H | ~6.0 |

| -CH (azetidine, C3) | 3.6 - 4.0 | quintet | 1H | ~6.0 |

| -CH₂ (azetidine, C2, C4) | 3.2 - 3.6 | t | 4H | ~7.0 |

| -CH₃ (isopropoxy) | 1.1 - 1.3 | d | 6H | ~6.0 |

| -NH (azetidine) | 1.5 - 2.5 | br s | 1H | - |

Causality behind Predictions: The methine proton of the isopropoxy group is expected to be the most downfield among the aliphatic protons due to the direct attachment to the electronegative oxygen atom. The azetidine ring protons at C2 and C4 are deshielded by the adjacent nitrogen atom. The proton at C3 is influenced by both the ring strain and the attached oxygen, leading to a chemical shift in a similar region. The methyl protons of the isopropoxy group are expected to be the most upfield, appearing as a characteristic doublet. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH (isopropoxy) | 68 - 72 |

| -CH (azetidine, C3) | 65 - 70 |

| -CH₂ (azetidine, C2, C4) | 45 - 50 |

| -CH₃ (isopropoxy) | 20 - 25 |

Causality behind Predictions: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C3 of azetidine and the methine carbon of the isopropoxy group) are expected to have the most downfield chemical shifts. The methylene carbons of the azetidine ring will appear at a higher field, and the methyl carbons of the isopropoxy group will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3] The predicted IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 2980 | Strong |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Experimental Considerations: A thin film of the neat liquid or a KBr pellet of the solid hydrochloride salt can be used to obtain the IR spectrum. The presence of a broad band in the 3300-3500 cm⁻¹ region would be a strong indication of the N-H group. The strong absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-O ether linkage.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.[5] For this compound, electron ionization (EI) would likely lead to the fragmentation of the strained azetidine ring and the isopropoxy side chain.

-

Predicted Molecular Ion (M⁺): m/z 115

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage adjacent to the nitrogen and oxygen atoms, and loss of the isopropoxy group.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of a methyl radical (•CH₃): A peak at m/z 100 would correspond to the loss of a methyl group from the isopropoxy moiety.

-

Loss of the isopropoxy radical (•OC₃H₇): A significant peak at m/z 56 would result from the cleavage of the C-O bond, leaving the charged azetidine ring.

-

Formation of the isopropoxy cation ([C₃H₇O]⁺): A peak at m/z 59 would correspond to the isopropoxy group itself carrying the positive charge.

-

Alpha-cleavage of the azetidine ring: Cleavage of the C-C bond adjacent to the nitrogen could lead to the formation of a stabilized cation at m/z 70.

The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the predicted molecular ion of 115 for this compound.[6][7]

Experimental Protocols

While direct experimental data for this compound is not widely published, the following general protocols can be applied for its spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound (or its salt, with appropriate neutralization if necessary) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

-

Sample Preparation (Liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of related structures, offer a valuable starting point for the identification and characterization of this compound. Researchers and scientists can leverage this information to guide their synthetic efforts and to confirm the identity and purity of their target molecules. Experimental verification of these predicted data is highly recommended.

References

-

Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved from [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2015). Molecules, 20(9), 15687–15706. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules, 28(3), 1003. [Link]

-

¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). (n.d.). ResearchGate. Retrieved from [Link]

-

Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2010). ACS Chemical Neuroscience, 1(4), 306–318. [Link]

-

How To Interpret Mass Spectra. (n.d.). Retrieved from [Link]

-

How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]

-

Mass spectral interpretation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

Representative NMR chemical shifts for product assignments of 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(i), 1-40. [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

-

Infrared spectroscopy. (n.d.). Royal Society of Chemistry: Education. Retrieved from [Link]

-

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

Mass Spectrometric Investigations on Aluminum Isopropoxide Containing Plasmas. (2025). ResearchGate. Retrieved from [Link]

-

Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. (2005). Molecular & Cellular Proteomics, 4(9), 1265-1272. [Link]

-

Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. (2023). International Journal of Molecular Sciences, 24(13), 10837. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). Molecules, 23(10), 2469. [Link]

-

IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. Retrieved from [Link]

-

Preprocessing of spectroscopic data to highlight spectral features of materials. (2024). Journal of Chemometrics. [Link]

-

ultrahigh-resolution mass spectrometers for heightened mAb characterization. (2019, November 11). YouTube. Retrieved from [Link]

-

3-Isopropoxyphthalide. (n.d.). SpectraBase. Retrieved from [Link]

-

[PH3P-PPH2]*[SO3CF3] - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edu.rsc.org [edu.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 6. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. whitman.edu [whitman.edu]

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Stability and Reactivity of the 3-Isopropoxyazetidine Ring

Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a critical class of building blocks in contemporary medicinal chemistry.[1][2] Positioned between the highly reactive, unstable aziridines and the more flexible, unreactive pyrrolidines, azetidines offer a unique balance of conformational rigidity and chemical stability.[3][4] This constrained structure allows for a precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.[2] Consequently, the azetidine motif is found in several marketed drugs, including the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib.[2][3] The introduction of a substituent at the 3-position, such as an isopropoxy group, further refines the scaffold's stereoelectronic properties, making this compound a valuable, non-planar building block for drug development professionals seeking to explore novel chemical space.

Core Physicochemical Properties

Ring Strain and Conformation

The defining characteristic of the azetidine ring is its considerable inherent strain energy, estimated at approximately 25.4 kcal/mol.[3] This strain, arising from bond angle compression and torsional strain, is the primary driver of the ring's unique reactivity. While this energy is lower than that of aziridines (~27.7 kcal/mol), making azetidines easier to handle and store, it is significantly higher than that of pyrrolidines (~5.4 kcal/mol).[3] This "tuned" reactivity allows for selective ring-opening reactions under specific conditions, providing synthetic pathways to more complex acyclic amines that are otherwise difficult to access.[3][4]

The Influence of the 3-Isopropoxy Substituent

The placement of an isopropoxy group at the C3 position introduces several key features:

-

Inductive Effect: The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which can influence the basicity of the ring nitrogen and the reactivity of the adjacent C-H bonds.

-

Steric Bulk: The isopropoxy group provides moderate steric bulk, which can influence the approach of reagents and direct the stereochemical outcome of reactions at the ring nitrogen or other positions.

-

Hydrogen Bonding: While the ether oxygen is a weaker hydrogen bond acceptor than a hydroxyl group, it can still participate in intramolecular or intermolecular interactions, influencing conformation and solubility.

-

Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than corresponding ester or amide bonds, potentially improving the pharmacokinetic profile of drug candidates.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the etherification of a suitable 3-hydroxyazetidine precursor. This strategy necessitates protection of the ring nitrogen to prevent side reactions, followed by activation of the hydroxyl group and subsequent nucleophilic substitution with isopropoxide.

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of N-Boc-3-isopropoxyazetidine

This protocol is adapted from established methods for the synthesis of analogous 3-alkoxyazetidines.[5][6] It proceeds via activation of the hydroxyl group as a mesylate, followed by SN2 displacement.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Sodium isopropoxide (NaO-iPr) or Sodium Hydride (NaH) and Isopropanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Step-by-Step Methodology:

-

Activation of the Hydroxyl Group:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. The formation of a triethylamine hydrochloride precipitate is expected.

-

Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) makes it an excellent leaving group for the subsequent SN2 reaction.[6] Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-mesyloxyazetidine. This intermediate is often used directly in the next step without further purification.

-

-

Nucleophilic Substitution:

-

In a separate flask under nitrogen, suspend sodium isopropoxide (2.0 eq) in anhydrous DMF. If using NaH, suspend NaH (2.0 eq, 60% dispersion in oil) in anhydrous DMF, cool to 0 °C, and slowly add isopropanol (2.0 eq). Stir until hydrogen evolution ceases.

-

Causality: A strong base is required to generate the isopropoxide nucleophile. Anhydrous DMF is the solvent of choice as it is polar and aprotic, which enhances the nucleophilicity of the alkoxide by avoiding solvation of the anion.[6]

-

Add a solution of the crude N-Boc-3-mesyloxyazetidine (from the previous step) in a small amount of anhydrous DMF to the isopropoxide suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench carefully by adding water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-isopropoxyazetidine.

-

Experimental Protocol: Deprotection

-

Boc Group Removal:

-

Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[6]

-

Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, decomposing into isobutylene and carbon dioxide while liberating the free amine.[6]

-

Stir for 2-4 hours, monitoring by TLC. The product, being a hydrochloride salt, may precipitate from the solution.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether or pentane to remove non-polar impurities, then filter to collect the solid this compound hydrochloride.

-

Chemical Stability Profile

pH Stability and Decomposition

The this compound ring exhibits moderate stability. The primary vulnerability of the azetidine core is its susceptibility to ring-opening under acidic conditions.[6][7]

-

Acidic Conditions: In the presence of strong acids, the ring nitrogen becomes protonated. This enhances the ring strain and makes the ring carbons more electrophilic. A subsequent nucleophilic attack, either by a counter-ion or the solvent, can lead to irreversible C-N bond cleavage, yielding a substituted 3-amino-1-propanol derivative. This decomposition pathway is a critical consideration in drug formulation and storage.[7]

-

Basic/Neutral Conditions: The scaffold is generally stable under neutral and basic conditions. The ether linkage is robust and not prone to hydrolysis.

Caption: Acid-catalyzed ring-opening decomposition of azetidine.

Thermal Stability

This compound is expected to have good thermal stability, comparable to other small-molecule ethers and amines. Decomposition would likely occur only at elevated temperatures (>150-200 °C), though this is dependent on the purity and specific salt form.

Reactivity and Synthetic Utility

The reactivity of this compound can be categorized by the reactive site: the ring nitrogen or the ring itself.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 3-Isopropoxyazetidine in Modern Drug Discovery: A Technical Guide

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic profiles has solidified the position of strained ring systems as indispensable tools in contemporary drug discovery. Among these, the azetidine scaffold has emerged as a privileged motif, prized for its ability to confer a unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties. This technical guide delves into the strategic application of a particularly valuable derivative, 3-isopropoxyazetidine. We will explore the nuanced advantages imparted by the 3-isopropoxy substitution, detailing its role in modulating key drug-like properties and its utility as a versatile building block for a myriad of therapeutic targets. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, functionalization, and potential applications of this compound, supported by detailed experimental protocols and in-depth scientific rationale.

The Azetidine Scaffold: A Paradigm of "Escape from Flatland"

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this focus has often led to compounds with high planarity, which can be associated with undesirable properties such as poor solubility, off-target promiscuity, and metabolic liabilities. The "escape from flatland" concept advocates for the incorporation of more sp³-rich, three-dimensional scaffolds to access novel chemical space and improve drug-like properties.

The azetidine ring, a four-membered saturated heterocycle, is a prime exemplar of this paradigm.[1] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique balance of stability and conformational constraint.[2] This constrained geometry can pre-organize substituents into well-defined vectors, potentially leading to enhanced binding affinity and selectivity for biological targets. Key advantages conferred by the azetidine scaffold include:

-

Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[3]

-

Enhanced Aqueous Solubility: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to carbocyclic analogs.[1]

-

Reduced Lipophilicity: The introduction of a polar nitrogen atom within a small ring system can help to mitigate excessive lipophilicity, a common challenge in drug discovery.[1]

-

Novel Chemical Space and Intellectual Property: The use of azetidine scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles and strong intellectual property positions.

The Strategic Value of the 3-Isopropoxy Substituent

While the azetidine core provides a robust foundation, the substitution at the 3-position is critical for fine-tuning the molecule's properties. The 3-isopropoxy moiety offers a compelling set of advantages over other common substituents like the hydroxyl group.

Modulation of Physicochemical Properties

The isopropoxy group provides a powerful handle for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity (LogP): A critical parameter in drug design, lipophilicity governs a molecule's ability to cross cell membranes. The 3-hydroxyazetidine precursor is significantly more polar than its ether derivatives. The isopropoxy group provides a moderate increase in lipophilicity, which can be crucial for achieving optimal cell permeability and, in the context of central nervous system (CNS) targets, blood-brain barrier (BBB) penetration.[4]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) |

| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 0.35 |

| 1-Boc-3-methoxyazetidine | C₉H₁₇NO₃ | 187.24 | 0.85 |

| 1-Boc-3-isopropoxyazetidine | C₁₁H₂₁NO₃ | 215.29 | 1.55 |

-

Aqueous Solubility: While increasing lipophilicity, the ether oxygen of the isopropoxy group can still participate in hydrogen bonding with water, helping to maintain a degree of aqueous solubility. This balance is often key to achieving good oral bioavailability.[5]

-

pKa: The basicity of the azetidine nitrogen is influenced by the electronic nature of the C3 substituent. The electron-donating inductive effect of the isopropoxy group can subtly increase the pKa of the azetidine nitrogen compared to more electron-withdrawing substituents. This can have significant implications for a drug's ionization state at physiological pH, affecting its interaction with targets and its off-target liability profile.[6]

Enhanced Metabolic Stability

The ether linkage of the isopropoxy group is generally more resistant to enzymatic cleavage than other functional groups, such as esters, which are readily hydrolyzed by esterases.[7] Furthermore, the steric bulk of the isopropoxy group can shield the azetidine ring from cytochrome P450 (CYP) enzymes, potentially reducing the rate of oxidative metabolism and prolonging the compound's half-life.

Bioisosteric Replacement

The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a molecule with similar biological activity, is a cornerstone of medicinal chemistry.[8] The this compound moiety can be considered a bioisostere for a variety of common functional groups:

-

Amides and Esters: The ether linkage can mimic the hydrogen bond accepting capabilities of a carbonyl oxygen while offering improved metabolic stability.[7]

-

Other Cyclic Ethers: It can serve as a smaller, more constrained alternative to tetrahydrofuran (THF) or tetrahydropyran (THP) ethers.

-

Substituted Amines: The 3-aminoazetidine is a common structural motif.[9] The this compound offers a non-basic alternative, which can be advantageous for reducing off-target effects at aminergic receptors.

The strategic deployment of this compound as a bioisostere can lead to compounds with improved pharmacokinetic profiles, novel structure-activity relationships (SAR), and new intellectual property.

Synthesis and Functionalization of this compound

The utility of this compound as a building block is contingent on its accessibility and the ability to readily functionalize its nitrogen atom.

Synthesis of the Core Scaffold

This compound hydrochloride is commercially available from several suppliers.[5][10][11][12] For laboratory-scale synthesis, a common and efficient route is the Williamson ether synthesis starting from the readily available N-Boc-3-hydroxyazetidine.

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis of 1-Boc-3-isopropoxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-isopropoxyazetidine.

Deprotection: The Boc protecting group can be readily removed by treatment with an acid such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to yield the desired this compound salt.[13]

N-Functionalization

The secondary amine of this compound is a versatile handle for introducing a wide range of substituents, enabling the exploration of SAR and the optimization of drug candidates.

Caption: Common N-functionalization reactions of this compound.

Representative Protocol: N-Arylation (Buchwald-Hartwig Amination) [14]

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-arylated this compound.

Potential Applications in Drug Discovery: A Case Study in GPCR Modulation

The unique properties of this compound make it an attractive building block for a wide range of therapeutic targets. Its application is particularly compelling in the design of ligands for G-protein coupled receptors (GPCRs), especially those in the CNS.[15][16]

Hypothetical Case Study: Optimization of a CNS-active GPCR Antagonist

Consider a lead compound for a CNS-based GPCR target that exhibits good in vitro potency but suffers from poor metabolic stability and limited brain penetration. The lead compound contains a flexible N,N-diethylaminoethyl ether moiety.

Optimization Strategy: Replace the N,N-diethylaminoethyl ether with an N-aryl-3-isopropoxyazetidine moiety.

Rationale:

-

Conformational Constraint: The rigid azetidine ring will reduce the number of low-energy conformations, potentially leading to a more favorable binding entropy and increased potency.

-

Modulation of Lipophilicity for BBB Penetration: The N-aryl-3-isopropoxyazetidine fragment can be fine-tuned to achieve the optimal lipophilicity for crossing the blood-brain barrier.

-

Improved Metabolic Stability: The isopropoxyazetidine core is expected to be more resistant to oxidative metabolism than the diethylaminoethyl group.

-

Novel Exit Vectors: The aryl group attached to the azetidine nitrogen provides a new vector for exploring SAR to enhance potency and selectivity.

Caption: Modulation of a GPCR signaling pathway by a hypothetical antagonist.

Projected Data Summary:

| Parameter | Lead Compound | Optimized Compound (with this compound) | Rationale for Improvement |

| Potency (IC₅₀) | 150 nM | 15 nM | Conformational rigidity and optimal vector placement. |

| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Balanced lipophilicity and H-bond acceptor. |

| Metabolic Stability (t½ in HLM) | 10 min | > 60 min | Ether stability and steric shielding. |

| Brain Penetration (Brain/Plasma Ratio) | 0.1 | 1.2 | Optimized lipophilicity and reduced P-gp efflux potential. |

Conclusion and Future Perspectives

This compound represents a sophisticated and highly valuable building block in the medicinal chemist's toolkit. Its ability to impart conformational rigidity, modulate physicochemical properties in a predictable manner, and enhance metabolic stability makes it an attractive scaffold for a wide array of drug discovery programs. The strategic incorporation of this moiety can de-risk projects by addressing common ADME challenges early in the discovery process. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that this compound and its derivatives will play an increasingly prominent role in the development of the next generation of therapeutics, particularly for challenging targets within the central nervous system and beyond.

References

-

Chem-Impex. 3-Isopropoxy-azetidine hydrochloride. [Link]

-

Wityak, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. [Link]

-

Singh, G. S., & D’hooghe, M. (2019). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2019(1), 209-248. [Link]

-

Moody, C. J., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(25), 5237-5241. [Link]

-

Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

-

Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]

-

Aggarwal, V. K., et al. (2018). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

-

ResearchGate. In silico ADME possessions of selected molecules. [Link]

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

Han, Y., et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 6(5), 580–585. [Link]

-

Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 82, 153396. [Link]

-

Daugulis, O., et al. (2014). Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Angewandte Chemie International Edition, 53(5), 1361-1364. [Link]

-

Wang, L., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2998. [Link]

-

Chem-Impex. 3-Hydroxyazetidine hydrochloride. [Link]

-

Lima, A. N., et al. (2025). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. ResearchGate. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 999–1005. [Link]

-

Okuno, Y., et al. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2619. [Link]

-

Pathan, S. A., et al. (2012). Prodrug Approaches for CNS Delivery. Mini Reviews in Medicinal Chemistry, 12(12), 1176–1187. [Link]

-

van de Waterbeemd, H., & De Groot, M. J. (2011). In silico predictions of ADME-Tox properties: drug absorption. Genomics and Applied Biology, 2(2), 53–63. [Link]

-

Shiroishi, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(17), 7770–7780. [Link]

-

Hamada, Y., & Kiso, Y. (2013). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 8(9), 1145–1157. [Link]

-

Tiruveedhula, V. V. N. P. B., et al. (2024). Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5. Proceedings of the National Academy of Sciences, 121(48), e2411039121. [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30), e202200765. [Link]

-

Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

-

Moore, M. N., et al. (2025). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]

-

Grygorenko, O., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-